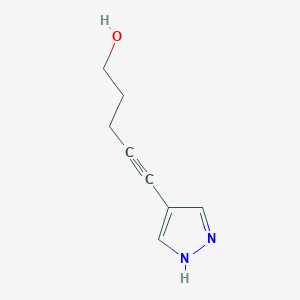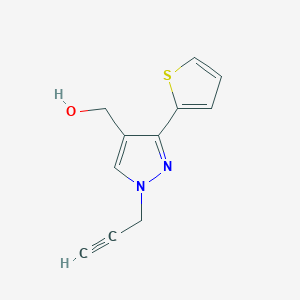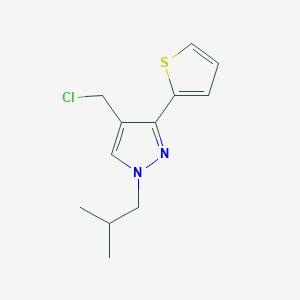![molecular formula C11H10N2O4 B1482552 2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid CAS No. 2097952-27-5](/img/structure/B1482552.png)
2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives . The further oligomerization proceeds through the addition of 1a or its hydrated derivatives and, thus, the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the molecular formula of 2-Furanpropionic acid is C7H8O3 . The structure of the oligomers typically included two phenyl moieties .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2h .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 3-(2-Furyl)propionic acid is a solid with a melting point of 56-60 °C .Applications De Recherche Scientifique
Antimicrobial Activity
The furan-2-yl derivative has demonstrated antimicrobial activity , particularly against yeast-like fungi such as Candida albicans . This application is significant in the development of new treatments for fungal infections, which are a growing concern due to increasing resistance to existing antifungal drugs.
Antibacterial Properties
Research has shown that compounds with the furan-2-yl group can suppress harmful bacteria like Escherichia coli and Staphylococcus aureus . These findings could lead to the synthesis of new antibacterial agents that could be used to treat various bacterial infections.
Synthesis of Derivatives
The furan-2-yl compound serves as a precursor for synthesizing various derivatives through hydroarylation reactions . These derivatives could have potential applications in medicinal chemistry, such as the development of novel drugs with improved efficacy.
Drug Development
Due to its structural uniqueness, this compound has potential applications in drug development. It could be used to create new molecules with specific pharmacological properties, aiding in the treatment of diseases that currently have limited therapeutic options.
Catalysis
The furan-2-yl compound may also find applications in catalysis. Its unique structure could facilitate the development of new catalysts that can be used in chemical reactions to produce pharmaceuticals and other valuable chemicals.
Material Synthesis
Lastly, the compound’s structure allows for its use in material synthesis. It could contribute to the creation of new materials with specific properties for use in various industries, including electronics and biotechnology.
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7(11(15)16)13-10(14)5-4-8(12-13)9-3-2-6-17-9/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGOACYJQZNMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)

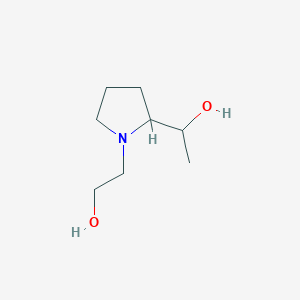
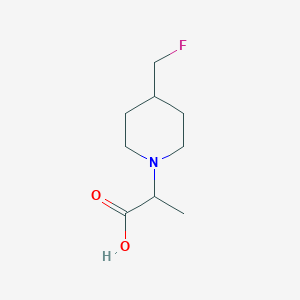
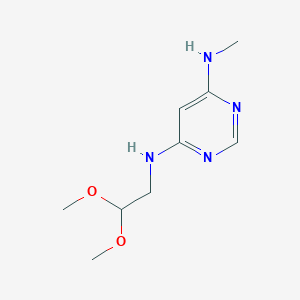
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482478.png)
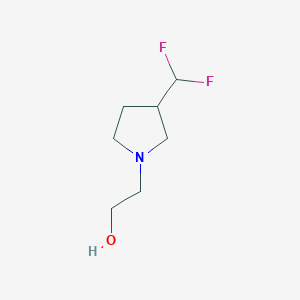
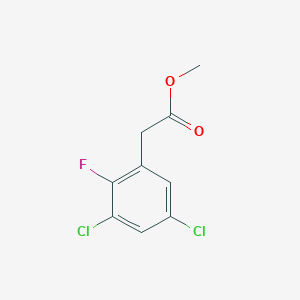

![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)
